molecular formula C12H18 B1293698 4-tert-Butyl-o-xylene CAS No. 7397-06-0

4-tert-Butyl-o-xylene

Cat. No. B1293698
Key on ui cas rn: 7397-06-0
M. Wt: 162.27 g/mol
InChI Key: QRPPSTNABSMSCS-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

An amount of 10.0 g (61.62 mmol) of 4-tert-butyl-o-xylene is added to 100 mL solution of 20% water in pyridine and stirred at 80° C. for one hour. 25 g (154.05 mmol) of potassium permanganate is also added and continued to stir at 80° C. for three hours more. After cooling to room temperature, the mixture is filtered through a thick pack of celite and washed many times with water. The water layer is acidify to pH ˜2, and the precipitate is filtered and crystallized out of water: methanol to give 2.4 g (8.5% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) □ 1.282 (S, 9H), 2.530 (S, 3H), 7.295 (d, J=6.9 Hz 2H), 7.821 (d, J=2.1 Hz 1H). Ref: JACS, 66, 154-5(1944)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH3:12])[C:8]([CH3:11])=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[OH2:13].[Mn]([O-])(=O)(=O)=[O:15].[K+]>N1C=CC=CC=1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:15])=[O:13])=[C:7]([CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=CC1)C)C
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 80° C. for three hours more
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through a thick pack of celite
WASH
Type
WASH
Details
washed many times with water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
CUSTOM
Type
CUSTOM
Details
crystallized out of water
CUSTOM
Type
CUSTOM
Details
methanol to give 2.4 g (8.5% yield) as a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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